molecular formula C24H25N7O3 B2849404 1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione CAS No. 923168-06-3

1-(2-((4-methoxyphenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione

Cat. No. B2849404
CAS RN: 923168-06-3
M. Wt: 459.51
InChI Key: NLGTXFBXGJFDNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound is a complex organic molecule with multiple functional groups. It contains a triazino[3,4-f]purine core, which is a type of heterocyclic compound. This core is substituted with various groups including a 4-methoxyphenylamino group and an ethyl group .


Synthesis Analysis

The synthesis of similar compounds often involves aromatic nucleophilic substitution reactions . For instance, one method involves heating a mixture of 1-amino-4-chloro-8-methyl-[1,2,4]-triazolo-[4,3-a]-quinoxaline with different amines and triazole-2-thiol .


Molecular Structure Analysis

The molecular structure of this compound can be characterized using techniques such as mass spectra, 1HNMR, 13CNMR, and X-Ray diffraction analysis . These techniques can provide information about the compound’s molecular weight, functional groups, and three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various analytical techniques. For instance, the compound’s melting point can be determined using differential scanning calorimetry .

Scientific Research Applications

Antiviral Research

The triazino-purine core structure of the compound suggests potential antiviral properties. Triazolo-quinoxaline derivatives, which share a similar structural motif, have been synthesized and evaluated for their antiviral activities. For instance, compound 8b from a related study showed a reduction in the number of plaques by 25% at a concentration of 20 mg/ml, indicating significant antiviral activity .

Antimicrobial Activity

Compounds with triazole moieties, such as voriconazole and posaconazole, are known for their antifungal properties. The presence of a triazole ring system in the compound could imply a similar antimicrobial potential. In related compounds, the presence of piperazine subunits or isosteres has been shown to enhance antimicrobial activity .

Neuroprotective Applications

Triazole-pyrimidine hybrids have been studied for their neuroprotective and anti-neuroinflammatory properties. Given the structural similarities, the compound could be explored for its potential to protect neuronal function and structure, which is crucial in the treatment of neurodegenerative diseases .

Anti-inflammatory Properties

The same triazole-pyrimidine hybrids have also demonstrated significant anti-inflammatory properties through the inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in stimulated human microglia cells. This suggests that the compound could be researched for its anti-inflammatory effects in various diseases .

Oncological Applications

The triazine component of the compound is structurally related to 1,3,5-triazines, some of which have been used clinically due to their antitumor properties. This indicates potential applications in cancer research, particularly in the treatment of lung, breast, and ovarian cancers .

Antioxidant Potential

Pyrimidine derivatives have been associated with antioxidant activity. The compound’s pyrimidine moiety could be indicative of its capability to act as an antioxidant, which could be beneficial in preventing oxidative stress-related diseases .

properties

IUPAC Name

1-[2-(4-methoxyanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N7O3/c1-28-21-20(22(32)29(2)24(28)33)30-15-19(16-7-5-4-6-8-16)27-31(23(30)26-21)14-13-25-17-9-11-18(34-3)12-10-17/h4-12,25H,13-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLGTXFBXGJFDNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=C(C=C4)OC)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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